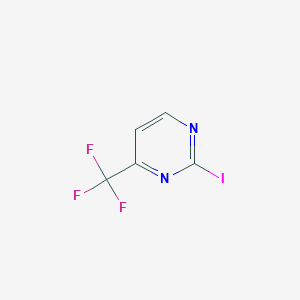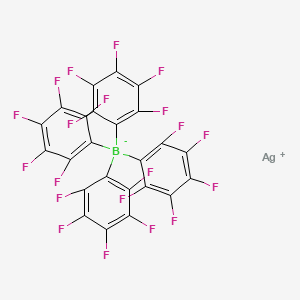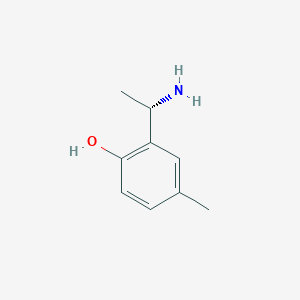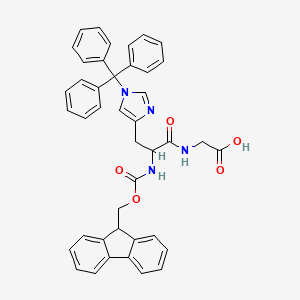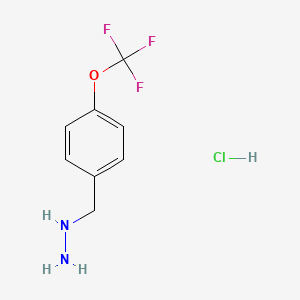
1-Iodo-2,3,4,5-tetramethylbenzene;1-phenylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-2,3,4,5-tetramethylbenzene: and 1-phenylbutan-1-ol are two distinct organic compounds with unique structures and properties 1-Iodo-2,3,4,5-tetramethylbenzene is an iodinated aromatic compound, while 1-phenylbutan-1-ol is an alcohol with a phenyl group attached to a butanol chain
Métodos De Preparación
1-Iodo-2,3,4,5-tetramethylbenzene
1-Iodo-2,3,4,5-tetramethylbenzene can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to achieve the desired iodination .
1-Phenylbutan-1-ol
1-Phenylbutan-1-ol can be prepared through the reduction of 1-phenylbutan-1-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
1-Iodo-2,3,4,5-tetramethylbenzene
1-Iodo-2,3,4,5-tetramethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
1-Phenylbutan-1-ol
1-Phenylbutan-1-ol undergoes several types of reactions, including:
Oxidation Reactions: It can be oxidized to form 1-phenylbutan-1-one using oxidizing agents such as chromium trioxide or potassium permanganate.
Substitution Reactions: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Aplicaciones Científicas De Investigación
1-Iodo-2,3,4,5-tetramethylbenzene
1-Iodo-2,3,4,5-tetramethylbenzene is used in organic synthesis as a building block for the preparation of more complex molecules. It is also utilized in the study of reaction mechanisms and the development of new synthetic methodologies .
1-Phenylbutan-1-ol
1-Phenylbutan-1-ol finds applications in the pharmaceutical industry as an intermediate in the synthesis of various drugs. It is also used in the production of fragrances and flavors due to its pleasant aroma .
Mecanismo De Acción
1-Iodo-2,3,4,5-tetramethylbenzene
The mechanism of action of 1-Iodo-2,3,4,5-tetramethylbenzene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effect of the iodine atom. This activation facilitates nucleophilic substitution reactions and other transformations .
1-Phenylbutan-1-ol
The mechanism of action of 1-Phenylbutan-1-ol in biological systems involves its metabolism to form active metabolites that interact with specific molecular targets. These interactions can lead to various pharmacological effects, depending on the specific application .
Comparación Con Compuestos Similares
1-Iodo-2,3,4,5-tetramethylbenzene
Similar compounds include other iodinated aromatic compounds such as 1-iodo-2,4,6-trimethylbenzene and 1-iodo-3,5-dimethylbenzene. The uniqueness of 1-Iodo-2,3,4,5-tetramethylbenzene lies in its specific substitution pattern, which influences its reactivity and applications .
1-Phenylbutan-1-ol
Similar compounds include other phenyl-substituted alcohols such as 1-phenylethanol and 1-phenylpropan-1-ol. The uniqueness of 1-Phenylbutan-1-ol is attributed to its longer carbon chain, which affects its physical properties and applications .
Propiedades
Fórmula molecular |
C20H27IO |
|---|---|
Peso molecular |
410.3 g/mol |
Nombre IUPAC |
1-iodo-2,3,4,5-tetramethylbenzene;1-phenylbutan-1-ol |
InChI |
InChI=1S/C10H13I.C10H14O/c1-6-5-10(11)9(4)8(3)7(6)2;1-2-6-10(11)9-7-4-3-5-8-9/h5H,1-4H3;3-5,7-8,10-11H,2,6H2,1H3 |
Clave InChI |
NSPMVKUKQBWMCI-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC=CC=C1)O.CC1=CC(=C(C(=C1C)C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


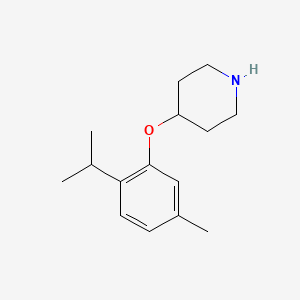

![2,4-Diphenyl-6-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12817947.png)


